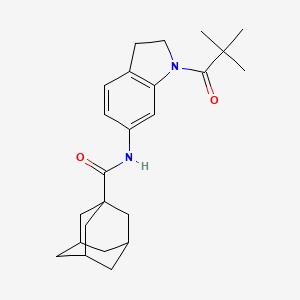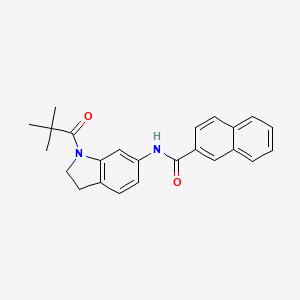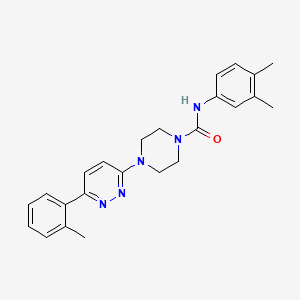
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
説明
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as DTG, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. DTG is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
作用機序
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective ligand for the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound binds to the sigma-1 receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. This compound has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. This compound has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its effects on other signaling pathways beyond the sigma-1 receptor, and its potential use as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, there is a need for further studies to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. This compound has been shown to modulate the activity of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. This compound has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-8-9-20(16-19(17)3)25-24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWGHUQKMQRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



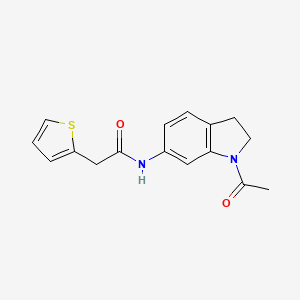
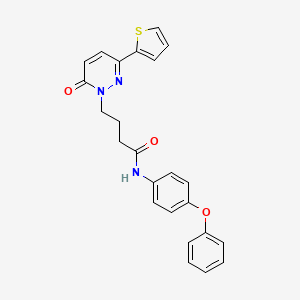
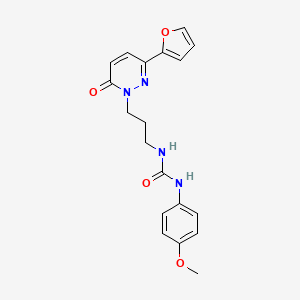


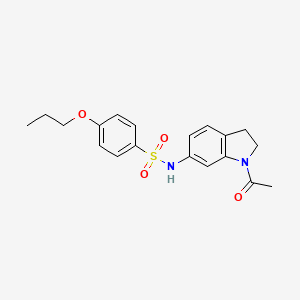
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3209143.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)
![4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B3209168.png)

